![molecular formula C22H18FN5O4S B2843849 6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852154-59-7](/img/no-structure.png)
6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H18FN5O4S and its molecular weight is 467.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
Several studies have explored the synthesis and chemical reactions of compounds structurally related to "6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione," demonstrating diverse methodologies for constructing pyrimidine-based heterocycles. For instance, the cyclization of carbonyl compounds with thiosemicarbazides has led to the formation of pyrimidine derivatives, revealing the versatility of pyrimidine as a scaffold for further chemical modifications (Mekuskiene & Vainilavicius, 2006). Another approach involves the use of fluoroquinolones and imidoylketenes in reactions yielding fluoroquinolones, showcasing the potential for creating fluorinated derivatives with enhanced biological properties (Fulloon & Wentrup, 2009).
Biological Activity
The exploration of biological activities of compounds with a pyrimidine base structure is an active area of research. Compounds structurally related to "this compound" have been studied for their potential in treating various diseases. For example, some derivatives exhibit inhibitory activities against specific bacterial strains, suggesting their potential as antibacterial agents (Bobek, Kuhar, & Bloch, 1979). Furthermore, studies have focused on the synthesis of novel compounds with anti-inflammatory and analgesic properties, indicating the therapeutic potential of pyrimidine derivatives in pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Supramolecular Chemistry
The unique properties of pyrimidine derivatives extend into supramolecular chemistry, where they serve as ligands in the formation of hydrogen-bonded supramolecular assemblies. This application is exemplified by the synthesis of pyrimidine derivatives that co-crystallize with crown ethers to form networks through extensive hydrogen bonding, illustrating the utility of these compounds in constructing complex molecular architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Antiviral and Herbicidal Applications
Research into the antiviral efficacy of pyrimidine-2,4-dione derivatives has shown promising results against various viruses, highlighting the potential of these compounds in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010). Additionally, the synthesis of fluoro intermediates for herbicidal sulfonylureas derived from pyrimidine and triazine intermediates underscores the agricultural applications of these compounds, offering new approaches to weed control (Hamprecht, Mayer, Westphalen, & Walter, 1999).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole, which is then coupled with a 6-bromo-1H-pyrimidine-2,4-dione to form the final product.", "Starting Materials": [ "4-fluoroaniline", "4-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "6-bromo-1H-pyrimidine-2,4-dione", "potassium carbonate", "dimethylformamide", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole", "a. Dissolve 4-fluoroaniline and 4-methoxybenzaldehyde in ethanol and add sodium borohydride.", "b. Heat the mixture at reflux for 4 hours.", "c. Add hydrochloric acid to the mixture to adjust the pH to 1.", "d. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "e. Add thiourea and ethyl acetoacetate to the product and heat at reflux for 6 hours.", "f. Cool the mixture and filter the product.", "g. Wash the product with water and dry over anhydrous sodium sulfate.", "h. Recrystallize the product from ethanol to obtain the intermediate.", "Step 2: Synthesis of 6-bromo-1H-pyrimidine-2,4-dione", "a. Dissolve 6-chloro-1H-pyrimidine-2,4-dione in acetic acid and add sodium hydroxide.", "b. Add bromine dropwise to the mixture and heat at reflux for 4 hours.", "c. Cool the mixture and filter the product.", "d. Wash the product with water and dry over anhydrous sodium sulfate.", "e. Recrystallize the product from ethanol to obtain the intermediate.", "Step 3: Coupling of the intermediates", "a. Dissolve the 4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole intermediate and the 6-bromo-1H-pyrimidine-2,4-dione intermediate in dimethylformamide.", "b. Add potassium carbonate to the mixture and heat at reflux for 6 hours.", "c. Cool the mixture and filter the product.", "d. Wash the product with water and dry over anhydrous sodium sulfate.", "e. Recrystallize the product from ethanol to obtain the final product." ] } | |
CAS番号 |
852154-59-7 |
分子式 |
C22H18FN5O4S |
分子量 |
467.48 |
IUPAC名 |
6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18FN5O4S/c1-32-17-8-2-13(3-9-17)18(29)12-33-22-27-26-19(10-15-11-20(30)25-21(31)24-15)28(22)16-6-4-14(23)5-7-16/h2-9,11H,10,12H2,1H3,(H2,24,25,30,31) |
InChIキー |
NOLBMEXTRDEWCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



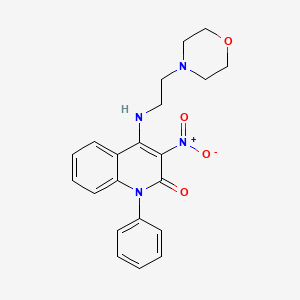
![3-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2843767.png)
![methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2843768.png)
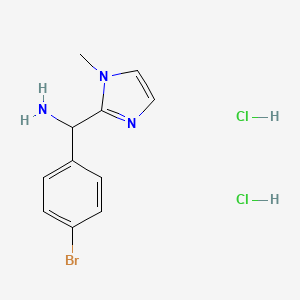
![Tert-butyl N-[3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]propyl]carbamate](/img/structure/B2843771.png)
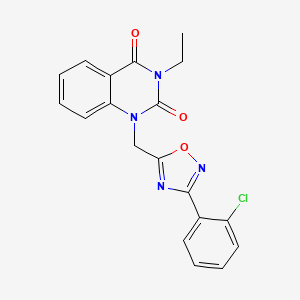
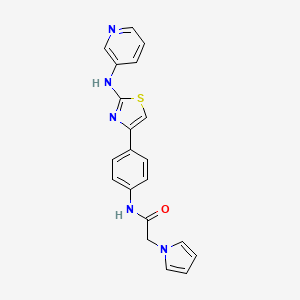
![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2843777.png)

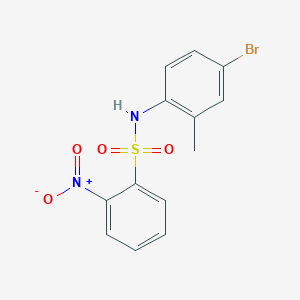
![2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2843783.png)
![Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2843784.png)
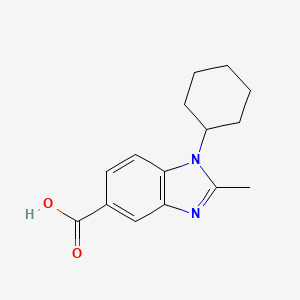
![(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2843789.png)